molecular formula C17H14N6O4 B1683698 (4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate CAS No. 1002789-86-7

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate

Cat. No. B1683698
CAS RN: 1002789-86-7
M. Wt: 366.3 g/mol
InChI Key: RRRDZFQRNJTKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TZ9 is a cell-permeable triazine compound that inhibits the human E2 ubiquitin-conjugating enzyme Rad6B. TZ9 selectively docks to the Rad6B catalytic site, inhibits Rad6B-induced histone H2A ubiquitination, downregulates intracellular β-catenin, induces G2/M arrest and apoptosis, and inhibits proliferation and migration of metastatic human breast cancer cells (IC50 = 6 µM).
TZ9 is an inhibitor of Rad6B expressing human breast cancer cell lines MDA-MB-231 and MCF-7. It is also the first competitive E2-ligase inhibitor that acts by blocking thioester formation.

Scientific Research Applications

Anticancer Drug Design and Development

1,3,5-triazine derivatives play an important role in anticancer drug design and development . Three s-triazine derivatives, including altretamine, gedatolisib, and enasidenib, have already been approved for refractory ovarian cancer, metastatic breast cancer, and leukemia therapy, respectively .

Targeting Topoisomerases

Some 1,3,5-triazine derivatives have been identified as topoisomerase II inhibitors . For example, 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one was identified as a topoisomerase II inhibitor with an improved IC50 of 57.6 µM .

Tyrosine Kinase Inhibitors

Certain 1,3,5-triazine derivatives have shown potent EGFR inhibitory activity . They exhibited excellent potency against the HCT116 cell lines through apoptosis induction .

Antimicrobial Activity

The synthesized 1,3,5-triazine derivatives have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

Phosphoinositide 3-Kinase Inhibitors

1,3,5-triazine derivatives have been extensively studied for their ability to inhibit phosphoinositide 3-kinases .

NADP±Dependent Isocitrate Dehydrogenase Inhibitors

1,3,5-triazine derivatives have been studied for their potential to inhibit NADP±dependent isocitrate dehydrogenases .

Cyclin-Dependent Kinase Inhibitors

1,3,5-triazine derivatives have been studied for their potential to inhibit cyclin-dependent kinases .

Herbicides and Polymer Photostabilisers

1,3,5-triazines are well known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

properties

IUPAC Name

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4/c18-16-20-14(21-17(22-16)19-12-4-2-1-3-5-12)10-27-15(24)11-6-8-13(9-7-11)23(25)26/h1-9H,10H2,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRDZFQRNJTKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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